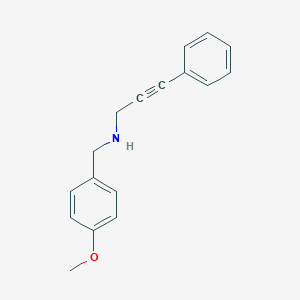![molecular formula C17H21ClN2O2 B275874 N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine, also known as ML352, is a small molecule that has been developed as a potential drug candidate for the treatment of various diseases. This compound has been synthesized using a specific method and has been studied extensively in scientific research for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine involves its ability to target specific enzymes and proteins involved in various disease pathways. In cancer, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine targets the enzyme MTH1, which is involved in the production of nucleotides that are essential for cancer cell proliferation. By inhibiting MTH1, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine can prevent the growth of cancer cells. In Alzheimer's disease, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine targets the enzyme BACE1, which is involved in the production of beta-amyloid peptide. By inhibiting BACE1, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine can reduce the accumulation of beta-amyloid peptide in the brain. In Parkinson's disease, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine targets the protein DJ-1, which is involved in the protection of dopaminergic neurons from oxidative stress. By activating DJ-1, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine can protect dopaminergic neurons from oxidative stress and prevent their degeneration.
Biochemical and Physiological Effects
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine has been found to have various biochemical and physiological effects in scientific research. In cancer research, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine has been found to reduce the accumulation of beta-amyloid peptide and improve cognitive function in animal models. In Parkinson's disease research, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine has been shown to protect dopaminergic neurons from oxidative stress and prevent their degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine has several advantages and limitations for lab experiments. One advantage is its specificity for certain enzymes and proteins, which allows for targeted inhibition or activation of specific disease pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of central nervous system diseases. However, one limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine. One direction is the optimization of its chemical structure to improve its potency and selectivity. Another direction is the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine could be further studied for its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease.
Synthesemethoden
The synthesis of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the synthesis of 3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzaldehyde, which is then converted into the corresponding amine using a reductive amination reaction. The final step involves the addition of an isopropyl group to the amine to form the final product, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's disease research, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine has been shown to reduce the accumulation of beta-amyloid peptide, which is a hallmark of the disease. In Parkinson's disease research, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine has been found to protect dopaminergic neurons from oxidative stress, which is a major contributor to the development of the disease.
Eigenschaften
Molekularformel |
C17H21ClN2O2 |
|---|---|
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
N-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C17H21ClN2O2/c1-12(2)20-10-14-7-15(18)17(16(8-14)21-3)22-11-13-5-4-6-19-9-13/h4-9,12,20H,10-11H2,1-3H3 |
InChI-Schlüssel |
YNJVHZYUJTWBQE-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CN=CC=C2)OC |
Kanonische SMILES |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CN=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275803.png)
![N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275805.png)
![4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275807.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275810.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-piperazin-1-ylethanamine](/img/structure/B275811.png)
![2-Ethoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B275812.png)
![N-(3,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275813.png)
![N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275814.png)